N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological and chemical properties.
Preparation Methods
The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve scaling up this process using continuous flow reactors to enhance efficiency and reduce costs .
Chemical Reactions Analysis
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound targets the Plasmodium parasite by inhibiting key enzymes involved in its metabolic pathways . The binding of the compound to these enzymes disrupts their function, leading to the death of the parasite .
Comparison with Similar Compounds
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives such as:
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound is known for its energetic properties and is used in the development of explosives.
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: This compound serves as a precursor in the synthesis of various pyrazole-based ligands.
The uniqueness of this compound lies in its dual functionality as both a ligand and a bioactive molecule, making it versatile for applications in multiple fields .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-11(14-15(8)3)12-6-10-7-13-16(4)9(10)2/h5,7H,6H2,1-4H3,(H,12,14) |
InChI Key |
HOBKVQPTMDXVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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